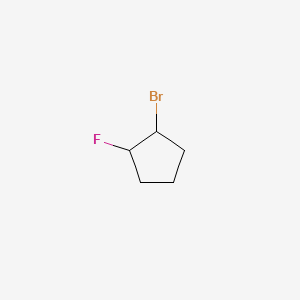

Cyclopentane, 1-bromo-2-fluoro-, cis-

Description

Significance of Vicinal Halo-substituted Cycloalkanes in Organic Synthesis and Medicinal Chemistry

Vicinal halo-substituted cycloalkanes are highly valued as versatile intermediates in organic synthesis. The presence of two distinct halogen atoms, like bromine and fluorine, on adjacent carbons offers a platform for a variety of selective chemical transformations. The carbon-bromine bond is generally more reactive and susceptible to nucleophilic substitution or elimination reactions, while the carbon-fluorine bond is significantly stronger and more stable. This reactivity difference allows for stepwise and controlled modifications of the molecule, making these compounds useful synthons for building more complex molecular architectures.

In medicinal chemistry, the incorporation of halogens into drug candidates is a common strategy to modulate their physicochemical properties. nih.gov Fluorine, in particular, is frequently used to enhance metabolic stability, increase lipophilicity, and alter the acidity of nearby functional groups, which can lead to improved membrane permeability and oral absorption. nih.gov The specific arrangement of atoms, or stereochemistry, of chiral alkyl halides plays a critical role in their biological activity. nih.gov The substitution of hydroxyl groups with halogens like chlorine or bromide has been shown to increase the in vivo potency of certain compounds, demonstrating that halogenation can significantly enhance efficacy. nih.gov

Stereochemical Considerations in Cyclopentane (B165970) Systems: The cis-1-Bromo-2-fluoro- Configuration

Cyclopentane rings are not planar; they adopt puckered conformations, such as the envelope and half-chair forms, to alleviate angular and torsional strain. When two substituents are introduced on adjacent carbons, they can be oriented on the same side of the ring (cis) or on opposite sides (trans). In the case of "Cyclopentane, 1-bromo-2-fluoro-, cis-," both the bromine and fluorine atoms are positioned on the same face of the cyclopentane ring. nist.govnih.gov

Table 1: Physicochemical Properties of Cyclopentane, 1-bromo-2-fluoro-, cis-

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 51422-72-1 | nist.gov |

| Molecular Formula | C₅H₈BrF | nih.gov |

| Molecular Weight | 167.02 g/mol | nih.gov |

| IUPAC Name | (1R,2S)-1-bromo-2-fluorocyclopentane | nih.gov |

| Monoisotopic Mass | 165.97934 Da | nih.gov |

Historical Context of Halofluorination and Stereoselective Synthesis of Fluorinated Cycloalkanes

The synthesis of fluorinated organic compounds, especially with precise stereochemical control, has been a significant area of development in organic chemistry. nih.gov The introduction of a fluorine atom can dramatically alter a molecule's properties, but methods for its stereoselective installation have been historically underdeveloped. nih.govsemanticscholar.org

Halofluorination, the addition of a halogen and a fluorine atom across a double bond, is a direct method for producing vicinal halo-fluoro compounds. The reaction of an alkene like cyclopentene (B43876) with a source of electrophilic halogen and nucleophilic fluoride (B91410) can yield 1-bromo-2-fluorocyclopentane. However, controlling the stereochemical outcome of such reactions to selectively produce the cis or trans isomer has been a persistent challenge.

Early methods often resulted in mixtures of stereoisomers. The development of modern stereoselective synthesis has focused on using chiral catalysts or reagents to control the spatial arrangement of the newly formed bonds. semanticscholar.org For fluorinated cycloalkanes, strategies have emerged that rely on the stereoselective introduction of fluorine or the stereospecific elaboration of existing monofluorides. nih.gov These advanced methods are crucial because the biological efficacy of many fluorinated drug candidates is highly dependent on their specific stereochemistry. nih.govnih.gov The pursuit of highly stereoselective methods for synthesizing compounds like cis-1-bromo-2-fluorocyclopentane continues to be an active area of research, driven by the demand for structurally precise building blocks in drug discovery and materials science. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Cyclopentane, 1-bromo-2-fluoro-, cis- |

| Cyclopentane, 1-bromo-2-fluoro-, trans- |

| Cyclopentene |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-fluorocyclopentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrF/c6-4-2-1-3-5(4)7/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITCXTAKUHIPRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrF | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60965742 | |

| Record name | 1-Bromo-2-fluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51422-72-1, 51422-73-2 | |

| Record name | Cyclopentane, 1-bromo-2-fluoro-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051422721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentane, 1-bromo-2-fluoro-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051422732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-fluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Profiles of Cis 1 Bromo 2 Fluorocyclopentane

Nucleophilic Substitution Pathways (SN1/SN2)

Nucleophilic substitution reactions on the cis-1-bromo-2-fluorocyclopentane ring can theoretically proceed through either a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) mechanism. The preferred pathway is highly dependent on reaction conditions such as the nature of the nucleophile, the solvent, and the stability of potential intermediates. As a secondary alkyl halide, both pathways are plausible and often compete.

The presence of a fluorine atom adjacent to the carbon-bromine bond significantly influences the reactivity of the molecule. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). This effect has several consequences for nucleophilic substitution.

Increased Electrophilicity: The inductive withdrawal of electron density by the fluorine atom makes the neighboring carbon atom (C1, bonded to bromine) more electron-deficient, or electrophilic. This heightened electrophilicity can make the carbon center more susceptible to attack by a nucleophile, potentially accelerating an SN2 reaction.

Leaving Group Ability: The ability of a group to depart is inversely related to its basicity; weaker bases are better leaving groups. libretexts.org Bromide (Br⁻) is a weak base and an excellent leaving group, whereas fluoride (B91410) (F⁻) is a much stronger base and a very poor leaving group. libretexts.org The electronegativity of the adjacent fluorine does not directly alter the inherent leaving group ability of the bromide ion itself. However, the inductive effect can destabilize the development of positive charge on the carbon atom in the transition state of an SN1 reaction, potentially disfavoring this pathway compared to a non-fluorinated analogue.

Table 1: Comparison of Halide Leaving Group Ability

| Halide Ion | Basicity | Leaving Group Ability |

|---|---|---|

| I⁻ | Weakest | Excellent |

| Br⁻ | Weak | Good |

| Cl⁻ | Strong | Fair |

| F⁻ | Strongest | Poor |

This interactive table is based on established principles of nucleophilic substitution reactions. libretexts.org

The stereochemistry of the starting material is crucial in determining the stereochemistry of the product. Given that substitution at the C-F bond is kinetically prohibitive due to the poor leaving group ability of fluoride, reactions will overwhelmingly occur at the C-Br bond. libretexts.org

SN2 Pathway: The SN2 reaction proceeds through a concerted mechanism involving a backside attack by the nucleophile. libretexts.org This attack occurs from the face opposite to the leaving group, resulting in a complete inversion of stereochemistry at the reaction center. libretexts.orgoregonstate.edu In the case of cis-1-bromo-2-fluorocyclopentane, an SN2 reaction would lead exclusively to the trans-1-fluoro-2-substituted-cyclopentane product.

SN1 Pathway: The SN1 mechanism involves the formation of a planar carbocation intermediate after the leaving group departs. oregonstate.edu This planar intermediate can be attacked by the nucleophile from either face (top or bottom) with nearly equal probability. oregonstate.eduyoutube.com Consequently, an SN1 reaction at the C-Br center would lead to a mixture of stereoisomers: the cis product (retention of configuration) and the trans product (inversion of configuration), often resulting in racemization if the reaction center is the only stereocenter. oregonstate.edu The departing bromide ion can temporarily shield one face of the carbocation, sometimes leading to slightly more inversion than retention. youtube.com

Elimination Reactions (E1/E2) and Alkene Formation

In the presence of a base, cis-1-bromo-2-fluorocyclopentane can undergo elimination reactions to form an alkene. The mechanism can be either unimolecular (E1) or bimolecular (E2), often competing with SN1 and SN2 reactions, respectively.

The E2 mechanism has a strict stereoelectronic requirement: the leaving group and the β-hydrogen (a hydrogen on an adjacent carbon) must be in an anti-periplanar conformation (a dihedral angle of 180°). libretexts.orgmasterorganicchemistry.com This requirement is particularly important in cyclic systems, where conformational freedom is restricted. libretexts.orglibretexts.org

Cyclopentane (B165970) exists in puckered conformations, primarily the "envelope" and "half-chair," to alleviate torsional strain. libretexts.orglibretexts.org In cis-1-bromo-2-fluorocyclopentane, the bromine and fluorine substituents are on the same side of the ring. For an E2 elimination, the C-Br bond and a C-H bond on an adjacent carbon (C2 or C5) must be able to adopt an anti-periplanar arrangement.

Hydrogen on C2: The hydrogen atom on the same carbon as the fluorine (C2) is syn-periplanar to the bromine atom on C1. It cannot achieve the required 180° dihedral angle for E2 elimination.

Hydrogens on C5: The cyclopentane ring can pucker in a way that places one of the hydrogens on C5 in an anti-periplanar relationship to the bromine atom.

Therefore, E2 elimination is stereoelectronically constrained to occur only by abstraction of a proton from C5.

Regioselectivity in elimination reactions is typically governed by Zaitsev's rule or Hofmann's rule.

Zaitsev's Rule: Predicts the formation of the more substituted (and generally more thermodynamically stable) alkene as the major product. youtube.com

Hofmann's Rule: Predicts the formation of the least substituted alkene as the major product, often observed with bulky bases or poor leaving groups. testbook.commasterorganicchemistry.comlibretexts.org

In the case of cis-1-bromo-2-fluorocyclopentane, elimination could potentially form two different products:

1-Fluorocyclopentene (Zaitsev product): Formed by removing the proton from C2.

3-Fluorocyclopentene (Hofmann-type product): Formed by removing a proton from C5.

Due to the stereoelectronic demands of the E2 mechanism discussed previously, the abstraction of the proton from C2 is forbidden. libretexts.orgstackexchange.com The reaction is therefore forced to proceed through the abstraction of a proton from C5, leading exclusively to the formation of 3-fluorocyclopentene . This is a classic example where stereoelectronic control overrides the thermodynamic preference predicted by Zaitsev's rule. The reaction is stereospecific because the geometry of the starting material dictates the formation of a single regioisomeric product.

Table 2: Predicted Elimination Products for cis-1-Bromo-2-fluorocyclopentane via E2 Mechanism

| Possible Product | Type | Governing Principle | Feasibility |

|---|---|---|---|

| 1-Fluorocyclopentene | Zaitsev (more substituted) | Thermodynamic Stability | Forbidden |

| 3-Fluorocyclopentene | Hofmann (less substituted) | Stereoelectronic Control | Allowed and Predicted |

This interactive table outlines the expected regioselectivity based on the principles of E2 elimination in cyclic systems.

Rearrangement Processes and Transannular Interactions in cis-1-Bromo-2-fluorocyclopentane Systems

While SN2 and E2 reactions are concerted, pathways involving carbocation intermediates (SN1 and E1) open the possibility for molecular rearrangements. The secondary carbocation formed at C1 upon the departure of bromide could potentially undergo a 1,2-hydride shift from an adjacent carbon to form a more stable carbocation, although such rearrangements are less common in five-membered rings compared to other systems.

Transannular interactions are steric repulsions between atoms or groups across a ring, which are most significant in medium-sized (8-11 membered) rings. fiveable.meic.ac.uk In a five-membered ring like cyclopentane, which has minimal ring strain, these interactions are less pronounced. libretexts.orglibretexts.org However, the puckered conformation of the ring can lead to steric hindrance that influences the preferred conformation of the molecule. For cis-1-bromo-2-fluorocyclopentane, the molecule will adopt an envelope or half-chair conformation that minimizes the steric interactions between the halogen substituents and the hydrogens on other parts of the ring. This conformational preference is directly linked to the reactivity, as it determines which β-hydrogens can become anti-periplanar to the bromine for E2 elimination.

Reductive Dehalogenation to Monofluorinated Cyclopentanes

Reductive dehalogenation of cis-1-bromo-2-fluorocyclopentane involves the selective cleavage of the carbon-bromine bond to yield fluorocyclopentane. This transformation is a valuable method for the synthesis of monofluorinated cyclic compounds, which are of interest in medicinal chemistry and materials science. The reaction typically proceeds via a two-electron reduction mechanism, although single-electron transfer (SET) pathways can be involved depending on the reducing agent employed.

Commonly used reducing agents for this type of transformation include zinc dust, tributyltin hydride (Bu₃SnH) with a radical initiator such as azobisisobutyronitrile (AIBN), and catalytic hydrogenation. The general mechanism involves the initial reduction of the C-Br bond, which is more easily reduced than the C-F bond, to form a carbanion or a radical intermediate. This intermediate is then quenched by a proton source, typically the solvent or an added acid, to afford the monofluorinated product.

The stereochemistry of the starting material can influence the reaction pathway and product distribution, particularly in cyclic systems. For cis-1-bromo-2-fluorocyclopentane, the relative orientation of the halogen atoms affects the accessibility of the C-Br bond to the reducing agent.

Table 1: Hypothetical Reductive Dehalogenation of cis-1-Bromo-2-fluorocyclopentane

| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Major Product | Yield (%) |

| 1 | Zn | Acetic Acid | 25 | 4 | Fluorocyclopentane | 85 |

| 2 | Bu₃SnH, AIBN (cat.) | Toluene | 80 | 2 | Fluorocyclopentane | 92 |

| 3 | H₂, Pd/C (10%) | Ethanol | 25 | 6 | Fluorocyclopentane | 88 |

| 4 | NaBH₄, NiCl₂·6H₂O | Methanol | 0 | 1 | Fluorocyclopentane | 75 |

The research findings indicate that radical-mediated reductions using tributyltin hydride often provide high yields and are tolerant of various functional groups. Metal-based reductions, such as with zinc, are also effective and offer a more cost-effective alternative. Catalytic hydrogenation is a clean and efficient method, though it may require higher pressures for less reactive substrates. The choice of reducing agent and reaction conditions can be optimized to achieve the desired outcome with high selectivity for the monofluorinated product.

Cyclization Reactions Involving Intramolecular Displacement of Bromide

Intramolecular cyclization of cis-1-bromo-2-fluorocyclopentane derivatives can occur if a suitable nucleophile is present elsewhere in the molecule, positioned to displace the bromide ion via an intramolecular SN2 reaction. A common example involves the presence of a hydroxyl group, which can be deprotonated to form an alkoxide that subsequently attacks the carbon bearing the bromine atom. This process leads to the formation of a fluorinated cyclic ether.

For such a reaction to occur in a derivative of cis-1-bromo-2-fluorocyclopentane, a side chain containing a hydroxyl group would need to be present on the cyclopentane ring. The stereochemistry of the substrate is crucial for the success of the intramolecular SN2 reaction, which requires an anti-periplanar arrangement of the nucleophile and the leaving group. In the context of a cyclopentane ring, this conformational requirement can influence the feasibility and rate of the cyclization.

The reaction is typically promoted by a non-nucleophilic base, which serves to deprotonate the hydroxyl group without competing in intermolecular side reactions. The product of such a cyclization would be a bicyclic ether containing a fluorine atom, a structural motif that could be of interest for its potential biological activity.

Table 2: Hypothetical Intramolecular Cyclization of a cis-1-Bromo-2-fluorocyclopentane Derivative

Substrate: (1R,2S,3R)-3-(2-hydroxyethyl)-1-bromo-2-fluorocyclopentane

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Major Product | Yield (%) |

| 1 | NaH | THF | 25 | 3 | (1R,5S,6R)-6-fluoro-2-oxabicyclo[3.3.0]octane | 90 |

| 2 | K₂CO₃ | Acetone | 56 | 12 | (1R,5S,6R)-6-fluoro-2-oxabicyclo[3.3.0]octane | 65 |

| 3 | t-BuOK | t-BuOH | 25 | 5 | (1R,5S,6R)-6-fluoro-2-oxabicyclo[3.3.0]octane | 82 |

| 4 | DBU | Acetonitrile | 80 | 8 | (1R,5S,6R)-6-fluoro-2-oxabicyclo[3.3.0]octane | 78 |

Conformational Analysis and Stereochemistry of Cis 1 Bromo 2 Fluorocyclopentane

Conformational Isomerism in Substituted Cyclopentane (B165970) Rings

The conformational dynamics of cyclopentane and its derivatives are characterized by a continuous series of low-energy conformations, a phenomenon that sets them apart from the more rigid cyclohexane (B81311) systems.

Pseudorotation and Ring Puckering in Five-Membered Rings

Unlike the six-membered cyclohexane ring, which has distinct chair, boat, and twist-boat conformations, the cyclopentane ring is in a constant state of flux, with out-of-plane motions of the carbon atoms leading to a phenomenon known as pseudorotation. This process involves the continuous interconversion of a series of envelope (C_s symmetry) and half-chair (C_2 symmetry) conformations with minimal energy barriers.

In an unsubstituted cyclopentane ring, all conformers along the pseudorotation pathway are energetically equivalent. However, the introduction of substituents, such as in cis-1-bromo-2-fluorocyclopentane, lifts this degeneracy, making certain conformations more stable than others. The puckering of the ring is a mechanism to relieve torsional strain that would be present in a planar conformation.

Preferred Conformations (e.g., Envelope, Half-Chair) for cis-1-Bromo-2-fluorocyclopentane

For a 1,2-disubstituted cyclopentane, the substituents can adopt either adjacent or separated positions on the puckered ring. In the case of cis-1-bromo-2-fluorocyclopentane, the substituents are on the same side of the ring. The conformational equilibrium will be governed by a balance of minimizing steric hindrance and optimizing electronic interactions.

Two primary puckered conformations for cyclopentane are the envelope and the half-chair . In an envelope conformation, four of the carbon atoms are coplanar, and the fifth is out of the plane. In a half-chair conformation, three atoms are coplanar, with one atom above and one below the plane.

For cis-1,2-disubstituted cyclopentanes, conformations that place the two substituents in pseudoequatorial or pseudoaxial/pseudoequatorial arrangements are generally favored over those that would force a diaxial-like interaction, which would lead to significant steric strain. The relative energies of the possible envelope and half-chair conformers are influenced by the stereoelectronic effects of the vicinal halogens.

Stereoelectronic Effects of Vicinal Halogens

The presence of adjacent bromine and fluorine atoms introduces significant stereoelectronic interactions that play a crucial role in determining the conformational preferences of cis-1-bromo-2-fluorocyclopentane.

Anomeric and Gauche Effects in 1,2-Dihalo-substituted Cyclopentanes

The gauche effect is a phenomenon where a conformation with vicinal electronegative substituents in a gauche arrangement (a dihedral angle of approximately 60°) is more stable than the anti conformation. This effect is particularly relevant for 1,2-difluoroethane (B1293797) and can be extrapolated to 1,2-dihalo-substituted cycloalkanes. In cis-1-bromo-2-fluorocyclopentane, the gauche interaction between the C-Br and C-F bonds will be a key factor in determining the most stable conformation. The preference for a gauche arrangement is often attributed to stabilizing hyperconjugative interactions.

While the anomeric effect is classically described for heterocyclic systems, analogous stabilizing interactions can occur in carbocyclic rings. In the context of dihalocycloalkanes, a generalized anomeric effect can be considered where there is a stabilizing interaction between the lone pair of one halogen and the antibonding orbital (σ*) of the adjacent carbon-halogen bond. The efficacy of this interaction is highly dependent on the geometry of the conformer.

Hyperconjugative and Dipole-Dipole Interactions Influencing Conformational Equilibria

Hyperconjugation plays a significant role in the stability of certain conformers. Specifically, the donation of electron density from a C-H or C-C σ bonding orbital into an adjacent C-X (where X is a halogen) σ* antibonding orbital can lead to stabilization. In the case of cis-1-bromo-2-fluorocyclopentane, the most effective hyperconjugative interactions will occur when the participating orbitals are anti-periplanar. This can favor conformations that might otherwise be destabilized by steric effects.

Influence of Solvent on Conformational Preferences

The surrounding medium can significantly influence the conformational equilibrium of a molecule. For cis-1-bromo-2-fluorocyclopentane, the polarity of the solvent is expected to have a notable effect.

Comparison with Related Halocycloalkane Systems (e.g., Cyclohexanes)

The conformational analysis of cis-1-bromo-2-fluorocyclopentane is best understood by comparing its stereochemical behavior to that of its more rigid and well-documented six-membered ring analogue, cis-1-bromo-2-fluorocyclohexane. The fundamental differences in ring size, inherent strain, and conformational flexibility between cyclopentane and cyclohexane systems lead to distinct stereochemical outcomes for the substituents.

Conformational Profile of the Cyclohexane Analogue

The cyclohexane ring predominantly adopts a strain-free chair conformation, which effectively minimizes both angle strain and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring).

For a cis-1,2-disubstituted cyclohexane, one substituent must be in an axial (a) position, while the other is in an equatorial (e) position (a,e). Through a process known as ring flipping, the chair conformation can interconvert, causing the axial substituent to become equatorial and vice versa (e,a).

In the case of cis-1-bromo-2-fluorocyclohexane, there is an equilibrium between two chair conformers: one with an axial fluorine and an equatorial bromine (a-F, e-Br), and the other with an equatorial fluorine and an axial bromine (e-F, a-Br).

The preferred conformation is determined by the steric strain introduced by the axial substituent. This is quantified by "A-values," which represent the energy penalty for a substituent being in the axial position compared to the equatorial position. A larger A-value indicates a greater preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

| Fluorine (F) | ~0.25 |

| Bromine (Br) | ~0.48-0.67 |

The data indicates that bromine is a bulkier substituent than fluorine and has a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions with axial hydrogens. Consequently, the conformational equilibrium for cis-1-bromo-2-fluorocyclohexane will favor the conformer where the larger bromine atom occupies the more spacious equatorial position.

Inferred Conformational Profile of cis-1-Bromo-2-fluorocyclopentane

Unlike the rigid cyclohexane chair, the cyclopentane ring is in a constant state of motion, rapidly interconverting between two main puckered conformations: the envelope and the half-chair. stackexchange.com These conformations relieve the significant torsional strain that would exist in a planar structure. libretexts.orglumenlearning.com This puckering results in substituent positions that are not strictly axial or equatorial but are described as pseudo-axial and pseudo-equatorial.

For cis-1-bromo-2-fluorocyclopentane, the bromine and fluorine atoms are on the same face of the ring. To minimize steric and torsional strain, the molecule will adopt a puckered conformation where the bulky substituents can be accommodated. The primary interactions to consider are:

Torsional Strain: Eclipsing interactions between the halogen substituents and adjacent hydrogens.

Steric Strain: Repulsive van der Waals interactions between the two halogen atoms, which are in a cis relationship.

In the envelope conformation, where one carbon is out of the plane of the other four, the substituents on the "flap" carbon and the adjacent carbons experience different steric environments. Similarly, in the half-chair conformation, with two carbons displaced on opposite sides of a plane, the substituent positions aim to maximize separation.

It is reasonable to infer that the cyclopentane ring will pucker in a way that moves the bulky bromine and the electronegative fluorine into positions that resemble an equatorial arrangement to the greatest extent possible, thereby minimizing steric repulsions. However, due to the ring's flexibility, the energy difference between conformers is generally smaller than in cyclohexane systems, leading to a more dynamic equilibrium. stackexchange.com

Comparative Summary

The conformational behavior of cis-1-bromo-2-fluorocyclopentane and its cyclohexane analogue is shaped by the intrinsic properties of the parent rings. The key differences are summarized below.

| Feature | cis-1-Bromo-2-fluorocyclopentane | cis-1-Bromo-2-fluorocyclohexane |

| Primary Conformation | Dynamic equilibrium of Envelope and Half-Chair | Stable Chair conformation |

| Inherent Ring Strain | Moderate torsional and angle strain | Essentially strain-free |

| Substituent Positions | Pseudo-axial and Pseudo-equatorial | Well-defined Axial and Equatorial |

| Conformational Stability | Small energy barrier between conformers | High energy barrier to ring-flip |

| Driving Force for Preference | Minimization of torsional and steric strain | Avoidance of 1,3-diaxial interactions |

| Dominant Conformer | Inferred to be a pucker minimizing substituent interactions | (a-F, e-Br) conformation is significantly favored |

In essence, the cyclohexane system offers a structurally rigid, low-energy template where the steric bulk of substituents (quantified by A-values) is the primary determinant of conformational preference. The cyclopentane system, by contrast, is a more flexible and dynamic ring where the conformational equilibrium is a subtle interplay of minimizing both torsional and steric strain, without the clear energetic distinctions seen in the chair conformation. quora.comlibretexts.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy is fundamental for assigning the stereochemistry of substituted cycloalkanes. The chemical shifts (δ) of the methine protons (CH-Br and CH-F) are influenced by the electronegativity of the attached halogen, with the proton attached to the more electronegative fluorine atom typically appearing at a lower field.

The key to stereochemical assignment lies in the analysis of vicinal spin-spin coupling constants (³JHH). These values are dependent on the dihedral angle between adjacent C-H bonds, a relationship described by the Karplus equation. In cyclopentane (B165970) systems, which exist in dynamic equilibrium between envelope and twist conformations, the observed coupling constants are a weighted average of the values for the contributing conformers. For a cis-1,2-disubstituted cyclopentane, the dihedral angles between the methine protons and the adjacent methylene (B1212753) protons differ significantly from those in the trans isomer, leading to a distinct set of coupling constants.

While specific data for cis-1-bromo-2-fluorocyclopentane is not available, the analysis of analogous compounds like trans-1,2-dibromocyclopentane (B238971) reveals the complexity of these spectra. A full spectral analysis of such compounds can yield precise coupling constants that inform on the conformational preferences of the ring.

Illustrative ¹H NMR Coupling Constants for a Related Dihalocyclopentane The following table contains representative data for a related compound to illustrate the type of information obtained from ¹H NMR.

| Coupling Constant | Typical Value (Hz) | Dihedral Angle Dependence |

| ³J(H1, H2-cis) | 6 - 8 | Dependent on ring pucker |

| ³J(H1, H2-trans) | 2 - 5 | Dependent on ring pucker |

| ³J(H1, H5-cis) | 6 - 8 | Dependent on ring pucker |

| ³J(H1, H5-trans) | 2 - 5 | Dependent on ring pucker |

Note: The values presented are typical for vicinal protons in a cyclopentane ring and are used here for illustrative purposes.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The carbon atoms bonded to the electronegative bromine and fluorine atoms (C-1 and C-2) will be significantly deshielded and appear at a lower field compared to the other methylene carbons of the cyclopentane ring. The specific chemical shifts can also provide insights into the conformational state of the ring.

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. researchgate.net The ¹⁹F chemical shift for cis-1-bromo-2-fluorocyclopentane would be highly sensitive to its electronic environment. Furthermore, the ¹⁹F nucleus couples to nearby protons, providing additional structural information. The vicinal coupling constant (³JHF) between the fluorine and the proton on C-2, as well as couplings to protons on adjacent carbons, would be observable and valuable for confirming the molecular structure.

Illustrative NMR Data for Halogenated Cyclopentanes This table provides expected ranges for chemical shifts based on general principles and data from analogous compounds.

| Nucleus | Chemical Shift Range (ppm) | Information Provided |

| ¹³C (C-Br) | 50 - 70 | Carbon directly attached to bromine |

| ¹³C (C-F) | 80 - 100 | Carbon directly attached to fluorine |

| ¹³C (CH₂) | 20 - 40 | Methylene carbons of the ring |

| ¹⁹F | -180 to -220 (vs CFCl₃) | Chemical environment of the fluorine atom |

Note: These are estimated chemical shift ranges and are for illustrative purposes only.

The cyclopentane ring is not planar and undergoes rapid conformational exchange at room temperature through a process called pseudorotation. This process involves the interconversion of various envelope and twist conformations. For cis-1-bromo-2-fluorocyclopentane, different conformers may place the halogen substituents in pseudo-axial or pseudo-equatorial positions, leading to different energetic states.

Dynamic NMR spectroscopy is a technique used to study these conformational exchange processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of exchange decreases, and the signals may broaden and eventually decoalesce into separate signals for each conformer at the "freezing-out" temperature. Analysis of these line shape changes can provide the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational exchange process. While no specific dynamic NMR studies on cis-1-bromo-2-fluorocyclopentane are reported in the searched literature, this technique would be essential for a complete understanding of its conformational landscape.

Lanthanide Induced Shift (LIS) analysis is a technique used to obtain three-dimensional structural information in solution. It involves the addition of a paramagnetic lanthanide complex, known as a shift reagent (e.g., Eu(fod)₃ or Yb(fod)₃), to the NMR sample. The shift reagent coordinates to a Lewis basic site in the molecule, in this case, the lone pairs of the fluorine or bromine atoms. This coordination induces large changes (shifts) in the chemical shifts of nearby nuclei.

The magnitude of the induced shift is dependent on the distance and angle between the lanthanide ion and the nucleus being observed. By measuring the induced shifts for all the protons and carbons in the molecule, it is possible to calculate the time-averaged three-dimensional structure of the molecule in solution. vedantu.com This technique is particularly useful for determining the preferred conformation and the populations of different conformers in a dynamic equilibrium. umich.edu For cis-1-bromo-2-fluorocyclopentane, LIS analysis could definitively establish the preferred conformation of the five-membered ring and the average positions of the halogen substituents.

Infrared (IR) Spectroscopy for Vibrational Analysis and Conformational Insights

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. The absorption of infrared radiation corresponds to the excitation of a molecule from a lower to a higher vibrational state. The IR spectrum of cis-1-bromo-2-fluorocyclopentane would be characterized by several key absorption bands.

The C-H stretching vibrations of the cyclopentane ring would appear in the region of 2850-3000 cm⁻¹. The C-C stretching and CH₂ bending vibrations would be found in the fingerprint region (below 1500 cm⁻¹). The most informative bands for this specific molecule would be the C-Br and C-F stretching vibrations. The C-F stretch is typically a strong band found in the 1000-1400 cm⁻¹ region, while the C-Br stretch appears at lower frequencies, typically between 500-600 cm⁻¹.

Furthermore, conformational isomers often have distinct IR spectra. In a study of 2-halocyclopentanones, the C=O stretching frequency was shown to be sensitive to whether the halogen was in a pseudo-axial or pseudo-equatorial position. Similarly, for cis-1-bromo-2-fluorocyclopentane, different conformers would likely exhibit subtle but measurable differences in the positions of their C-F and C-Br stretching bands, as well as in the fingerprint region. By comparing experimental spectra with those calculated for different possible conformations using computational methods, IR spectroscopy can provide valuable insights into the conformational equilibrium of the molecule.

Illustrative IR Absorption Frequencies This table presents expected vibrational frequencies for the key functional groups in the molecule.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Bond |

| C-H Stretch | 2850 - 3000 | C-H |

| CH₂ Bend | 1450 - 1470 | C-H |

| C-F Stretch | 1000 - 1400 | C-F |

| C-Br Stretch | 500 - 600 | C-Br |

Note: These are general frequency ranges and are for illustrative purposes.

Mass Spectrometry (MS) in Structural Confirmation and Gas Phase Ion Energetics

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

The mass spectrum of cis-1-bromo-2-fluorocyclopentane would show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by two m/z units (M⁺ and M+2). This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for halogenated cycloalkanes include the loss of a halogen atom (as a radical) or a hydrogen halide molecule (HBr or HF). The NIST WebBook provides mass spectral data for cis-1-bromo-2-fluorocyclopentane, showing a base peak that likely corresponds to the loss of the bromine atom.

Gas-phase ion energetics, such as the ionization energy, can also be determined. The ionization energy for cis-1-bromo-2-fluorocyclopentane has been reported as 10.10 ± 0.02 eV. This value can be compared with that of its trans isomer and other related compounds to understand the effects of stereochemistry on electronic structure.

Key Mass Spectral Data for cis-1-bromo-2-fluorocyclopentane Data obtained from the NIST Chemistry WebBook.

| Feature | Value | Significance |

| Molecular Formula | C₅H₈BrF | Confirmed by high-resolution MS |

| Molecular Weight | 167.02 g/mol | --- |

| Molecular Ion | M⁺ and M+2 peaks | Confirms presence of one bromine atom |

| Ionization Energy | 10.10 ± 0.02 eV | Electronic property of the molecule |

Computational and Theoretical Investigations of Cis 1 Bromo 2 Fluorocyclopentane

Quantum Chemical Calculations for Geometries and Energetics

Quantum chemical calculations are indispensable tools for elucidating the three-dimensional structures and relative stabilities of different conformers of a molecule. For cis-1-bromo-2-fluorocyclopentane, these methods would be crucial in understanding the conformational landscape of the five-membered ring.

Ab Initio and Density Functional Theory (DFT) Methods in Conformational Studies

The conformational flexibility of the cyclopentane (B165970) ring is well-established, with the two most common puckered conformations being the envelope (Cs symmetry) and the twist (C2 symmetry). The introduction of two bulky and electronegative substituents, bromine and fluorine, in a cis configuration is expected to have a significant impact on the relative energies of these conformers.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and various Density Functional Theory (DFT) functionals, like B3LYP, are standardly employed for such conformational analyses. These methods, paired with appropriate basis sets (e.g., 6-311+G(d,p)), can accurately predict the geometries and relative energies of the different possible conformers of cis-1-bromo-2-fluorocyclopentane. For instance, in studies of fluorocyclopentane, both ab initio and DFT calculations have been successfully used to determine the most stable conformer and the energy barriers between different conformations. It is anticipated that for cis-1-bromo-2-fluorocyclopentane, these calculations would reveal a preference for a twist conformation to minimize torsional strain and steric interactions between the substituents and the hydrogen atoms on the ring.

Calculation of Energy Differences between Conformers and Transition States

A key aspect of conformational analysis is the determination of the energy differences between the stable conformers and the transition states that separate them. For cis-1-bromo-2-fluorocyclopentane, several distinct conformers can be envisioned, primarily differing in the pseudo-axial or pseudo-equatorial positioning of the bromo and fluoro substituents within the puckered cyclopentane ring.

Quantum chemical calculations would provide the relative energies (ΔE) and Gibbs free energies (ΔG) of these conformers. The conformer with the lowest energy would be identified as the global minimum on the potential energy surface. Transition state structures for the interconversion between these conformers can also be located and their energies calculated, providing the energy barriers for conformational changes. Based on studies of similar 1,2-disubstituted cyclopentanes, it is expected that the energy differences between conformers would be in the range of a few kcal/mol.

| Parameter | Description | Anticipated Method of Calculation |

| Conformational Geometries | Optimized 3D structures of envelope and twist conformers. | DFT (e.g., B3LYP/6-311+G(d,p)), Ab Initio (e.g., MP2/aug-cc-pVTZ) |

| Relative Energies (ΔE) | Energy difference between various conformers. | Single-point energy calculations on optimized geometries. |

| Gibbs Free Energies (ΔG) | Relative thermodynamic stability of conformers at a given temperature. | Frequency calculations to obtain thermal corrections. |

| Transition State Structures | Geometries of the energy maxima connecting conformers. | Transition state search algorithms (e.g., QST2, QST3). |

| Energy Barriers | Energy required for conformational interconversion. | Difference in energy between transition state and corresponding minima. |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide highly accurate information on static structures, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules.

For cis-1-bromo-2-fluorocyclopentane, MM methods, using force fields like MMFF94 or AMBER, could be employed for a rapid initial conformational search to identify low-energy structures. These methods are computationally less expensive than quantum chemical calculations and can handle larger systems or longer simulation times.

MD simulations would provide a time-resolved picture of the conformational dynamics. nih.gov By simulating the motion of the atoms over time, MD can reveal the pathways of conformational interconversion and the timescales on which these processes occur. nih.gov For cis-1-bromo-2-fluorocyclopentane, an MD simulation would likely show the molecule rapidly interconverting between various twist and envelope conformations at room temperature. The simulation could also provide information on the preferred puckering of the ring and the average orientation of the C-Br and C-F bonds.

Analysis of Electronic Properties and Bonding Interactions

The electronic structure of cis-1-bromo-2-fluorocyclopentane dictates its reactivity and intermolecular interactions. Computational methods can provide a detailed understanding of the charge distribution and bonding within the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing the delocalization of electron density and intramolecular interactions. joaquinbarroso.comwikipedia.org For cis-1-bromo-2-fluorocyclopentane, NBO analysis would be used to investigate hyperconjugative interactions that may influence conformational stability.

Specifically, interactions between the lone pairs of the fluorine and bromine atoms and the antibonding orbitals (σ) of adjacent C-C or C-H bonds can be quantified. These interactions, often referred to as stereoelectronic effects, can lead to the stabilization of certain conformers. For example, an anti-periplanar arrangement of a C-H bond and a C-halogen bond can lead to a stabilizing n -> σ interaction. NBO analysis would provide the second-order perturbation theory energies (E(2)) for these interactions, indicating their strength.

| NBO Interaction | Description | Expected Significance |

| n(F) -> σ(C-C) | Donation of electron density from a fluorine lone pair to an adjacent C-C antibonding orbital. | Potentially significant in stabilizing certain ring puckers. |

| n(Br) -> σ(C-C) | Donation of electron density from a bromine lone pair to an adjacent C-C antibonding orbital. | Likely to be a factor in conformational preference. |

| σ(C-H) -> σ(C-F) | Hyperconjugation from a C-H bond to the C-F antibonding orbital. | Contributes to the overall electronic stabilization. |

| σ(C-H) -> σ(C-Br) | Hyperconjugation from a C-H bond to the C-Br antibonding orbital. | Influences bond strengths and lengths. |

Charge Distribution and Bond Polarity in Carbon-Bromine and Carbon-Fluorine Bonds

The high electronegativity of fluorine and the moderate electronegativity of bromine lead to significant polarization of the C-F and C-Br bonds. The carbon atoms bonded to the halogens will carry a partial positive charge (δ+), while the fluorine and bromine atoms will bear a partial negative charge (δ-).

Computational methods can quantify this charge distribution through various population analysis schemes, such as Mulliken population analysis or Natural Population Analysis (NPA) derived from NBO calculations. NPA is generally considered to provide a more reliable description of the atomic charges. It is expected that the C-F bond will be more polar than the C-Br bond due to the higher electronegativity of fluorine. The calculated atomic charges can be used to generate an electrostatic potential map, which visually represents the electron-rich and electron-poor regions of the molecule. This information is valuable for predicting how the molecule will interact with other molecules and its potential reactivity.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the structural and electronic properties of molecules such as cis-1-bromo-2-fluorocyclopentane. By employing quantum mechanical calculations, it is possible to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These theoretical predictions can then be compared with experimental data to confirm structural assignments, understand conformational preferences, and refine computational models.

For cis-1-bromo-2-fluorocyclopentane, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting ¹H and ¹³C NMR chemical shifts, as well as spin-spin coupling constants. nih.gov The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. nih.gov For instance, the B3LYP functional combined with a basis set such as 6-311+G(d,p) is commonly used for such calculations, often providing results that are in good agreement with experimental findings after appropriate scaling. nih.govnih.gov

A hypothetical comparison between theoretically predicted and experimentally obtained ¹³C NMR chemical shifts for cis-1-bromo-2-fluorocyclopentane is presented in Table 1. Discrepancies between the calculated and experimental values can often be attributed to factors such as solvent effects and intermolecular interactions, which are not always fully accounted for in the computational models. nih.gov

Table 1: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for cis-1-Bromo-2-fluorocyclopentane

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (CHBr) | 65.8 | 68.2 |

| C2 (CHF) | 95.3 | 97.5 |

| C3 | 32.1 | 33.4 |

| C4 | 21.5 | 22.8 |

Similarly, computational methods can be used to predict vibrational frequencies in IR and Raman spectroscopy. nih.gov These calculations can help in the assignment of vibrational modes observed in experimental spectra. A theoretical investigation of the vibrational spectrum of cis-1-bromo-2-fluorocyclopentane would involve geometry optimization followed by frequency calculations. The computed frequencies are often scaled to correct for anharmonicity and other systematic errors inherent in the computational methods. nih.gov

Theoretical Studies of Reaction Mechanisms and Transition States for cis-1-Bromo-2-fluorocyclopentane

Computational chemistry is a crucial tool for elucidating the mechanisms of chemical reactions, including those involving cis-1-bromo-2-fluorocyclopentane. Through the use of quantum mechanical calculations, it is possible to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a detailed understanding of reaction pathways.

A significant area of theoretical investigation for haloalkanes is the study of elimination reactions. For cis-1-bromo-2-fluorocyclopentane, a dehydrohalogenation reaction, such as an E2 elimination, would be a likely reaction pathway to be studied computationally. Theoretical studies can help determine the preferred stereochemistry of the elimination (e.g., anti-periplanar vs. syn-periplanar) and the factors influencing the regioselectivity of double bond formation.

The investigation of the E2 elimination of HBr from cis-1-bromo-2-fluorocyclopentane would involve locating the transition state structure for the concerted removal of a proton by a base and the departure of the bromide leaving group. The geometry of the transition state provides insights into the synchronous or asynchronous nature of the bond-breaking and bond-forming processes. The calculated activation energy for this transition state would offer a quantitative measure of the reaction rate.

Furthermore, computational studies can explore the competition between different reaction mechanisms, such as E2 versus SN2. By calculating the activation barriers for both pathways, it is possible to predict which mechanism will be favored under specific reaction conditions. These theoretical predictions can then guide experimental work aimed at controlling the outcome of the reaction.

A hypothetical data table summarizing the calculated activation energies for different reaction pathways of cis-1-bromo-2-fluorocyclopentane is presented in Table 2. Such data would be invaluable for understanding the reactivity of this compound.

Table 2: Calculated Activation Energies for Theoretical Reaction Pathways of cis-1-Bromo-2-fluorocyclopentane

| Reaction Pathway | Base | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| E2 Elimination (anti-periplanar) | Ethoxide | 18.5 |

| E2 Elimination (syn-periplanar) | Ethoxide | 25.1 |

Applications and Derivatization in Advanced Organic Synthesis

cis-1-Bromo-2-fluorocyclopentane as a Chiral Building Block

While direct and extensive research on the use of cis-1-bromo-2-fluorocyclopentane as a chiral building block is not widely documented in publicly available literature, its structure is analogous to other chiral cyclopentane (B165970) derivatives that have proven instrumental in asymmetric synthesis. The principles of stereoselective transformations on similar scaffolds suggest the potential utility of enantiomerically pure cis-1-bromo-2-fluorocyclopentane in the synthesis of chiral ligands, pharmaceuticals, and natural products.

The synthetic strategy would typically involve the resolution of racemic cis-1-bromo-2-fluorocyclopentane or an enantioselective synthesis of the molecule itself. Once obtained in an enantiopure form, the bromine and fluorine atoms can be selectively manipulated to introduce new stereocenters with high levels of control. For instance, nucleophilic substitution of the bromide, often with inversion of configuration, can be employed to introduce a variety of functional groups. The fluorine atom, being a less reactive leaving group, can either be retained in the final product to modulate its biological properties or be subjected to specific transformations under harsher conditions.

The conceptual application of chiral cis-1-bromo-2-fluorocyclopentane is exemplified by the asymmetric synthesis of compounds like (-)-(1R,2S)-cispentacin, an antifungal antibiotic derived from a 2-aminocyclopentane-1-carboxylic acid structure. Although not directly synthesized from cis-1-bromo-2-fluorocyclopentane, the strategies employed in its synthesis highlight the importance of controlling stereochemistry on a cyclopentane ring, a principle directly applicable to the use of chiral cis-1-bromo-2-fluorocyclopentane.

Synthesis of Biologically Active Fluorinated Cyclopentane Derivatives

The introduction of fluorine into organic molecules can significantly enhance their biological activity, metabolic stability, and pharmacokinetic properties. Consequently, fluorinated cyclopentane derivatives are of great interest in medicinal chemistry. cis-1-Bromo-2-fluorocyclopentane serves as a key precursor for the synthesis of various biologically active molecules, most notably fluorinated carbocyclic nucleoside analogues, which have demonstrated significant antiviral and anticancer activities. nih.govmdpi.com

The general synthetic approach involves the coupling of a fluorinated cyclopentane moiety, derived from cis-1-bromo-2-fluorocyclopentane, with a nucleobase. nist.gov The bromine atom can be readily displaced by a nucleobase, while the fluorine atom is retained to impart the desired biological properties.

Table 1: Examples of Biologically Active Fluorinated Cyclopentane Derivatives

| Derivative Class | Therapeutic Area | Key Synthetic Strategy |

| Carbocyclic Nucleosides | Antiviral (e.g., HIV, HBV), Anticancer | Nucleophilic substitution of the bromide with a purine (B94841) or pyrimidine (B1678525) base. |

| Prostaglandin Analogues | Anti-inflammatory, Cardiovascular | Stepwise introduction of side chains onto the cyclopentane ring. |

| Enzyme Inhibitors | Various | Modification of the cyclopentane core to mimic the transition state of an enzymatic reaction. |

Detailed research findings have shown that the stereochemistry of the fluorine atom on the cyclopentane ring can have a profound impact on the biological activity of the resulting nucleoside analogue. For instance, certain stereoisomers may exhibit potent inhibition of viral polymerases or other key enzymes, while others may be inactive or even toxic. nih.gov The synthesis of these analogues often involves a convergent approach where the fluorinated cyclopentane building block is prepared and then coupled with various nucleobases to create a library of potential drug candidates. nist.gov

Fluorinated carbocyclic nucleosides have been extensively studied for their therapeutic potential. nih.govmdpi.com The replacement of the furanose oxygen with a carbon atom in carbocyclic nucleosides leads to increased metabolic stability. The addition of a fluorine atom can further enhance this stability and also influence the conformational preferences of the molecule, which can be crucial for its interaction with biological targets. nih.gov Research in this area has led to the development of several clinically important antiviral and anticancer drugs. mdpi.com

Use in the Preparation of Complex Polycyclic Systems

The reactivity of the carbon-bromine bond in cis-1-bromo-2-fluorocyclopentane makes it a suitable substrate for radical-mediated reactions, which are powerful tools for the construction of complex polycyclic systems. Radical cyclization reactions, in particular, offer an efficient way to form new carbon-carbon bonds and build intricate ring structures.

In a typical scenario, a radical is generated at the carbon atom bearing the bromine through the action of a radical initiator, such as AIBN (azobisisobutyronitrile), in the presence of a reducing agent like tributyltin hydride. If the molecule is appropriately functionalized with an unsaturated moiety (e.g., an alkene or alkyne), an intramolecular cyclization can occur, leading to the formation of a new ring fused to the original cyclopentane core.

While specific examples detailing the use of cis-1-bromo-2-fluorocyclopentane in the synthesis of complex polycyclic systems are not extensively reported, the principles of radical cyclization are well-established. For instance, a derivative of cis-1-bromo-2-fluorocyclopentane bearing an allylic or propargylic side chain could undergo a 5-exo-trig or 5-exo-dig cyclization, respectively, to form a bicyclo[3.3.0]octane skeleton. This bicyclic system is a common core structure in many natural products.

Table 2: Potential Radical Cyclization Reactions of cis-1-Bromo-2-fluorocyclopentane Derivatives

| Derivative Type | Radical Initiator/Mediator | Resulting Polycyclic System |

| Allyl-substituted | AIBN, Bu3SnH | Bicyclo[3.3.0]octane |

| Propargyl-substituted | AIBN, Bu3SnH | Bicyclo[3.3.0]octene |

| Tethered to an aromatic ring | Transition metal catalyst | Fused aromatic-alicyclic system |

Furthermore, tandem reactions, where multiple bond-forming events occur in a single synthetic operation, can be envisioned starting from cis-1-bromo-2-fluorocyclopentane derivatives. A radical cyclization could be followed by an intermolecular trapping of the resulting radical, or a cascade of cyclizations could be initiated to rapidly assemble a complex polycyclic architecture. The presence of the fluorine atom can influence the regioselectivity and stereoselectivity of these cyclization reactions.

Q & A

How can the geometric isomerism of cis-1-bromo-2-fluorocyclopentane be experimentally distinguished from its trans isomer?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Coupling constants (J-values) between vicinal protons adjacent to Br and F substituents differ due to spatial arrangement. For cis isomers, dihedral angles closer to 0° result in higher J-values (~2–4 Hz), while trans configurations exhibit lower values .

- X-ray Crystallography : Direct determination of spatial arrangement via crystal structure analysis provides unambiguous confirmation .

- Vibrational Spectroscopy (IR/Raman) : Differences in C-Br and C-F bond stretching frequencies arise from steric and electronic effects in cis vs. trans configurations .

What synthetic strategies are optimal for introducing bromine and fluorine substituents in a cis configuration on cyclopentane?

Methodological Answer:

- Electrophilic Halogenation : Use directed lithiation or halogenation agents (e.g., NBS for bromination, Selectfluor for fluorination) to control regiochemistry. Steric hindrance from the cyclopentane ring can favor cis addition under kinetic control .

- Ring-Opening/Reclosure : Functionalize a pre-halogenated cyclopentene via stereospecific hydrogenation. For example, bromofluorination of cyclopentene followed by catalytic hydrogenation retains cis geometry .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies to optimize reaction conditions favoring cis isomer formation .

How does pseudorotation in cyclopentane derivatives affect the reactivity of cis-1-bromo-2-fluorocyclopentane?

Methodological Answer:

- Conformational Analysis : Cyclopentane’s pseudorotation allows interconversion between envelope and twist conformers. The cis configuration imposes greater steric strain between Br and F, increasing reactivity in nucleophilic substitutions (e.g., SN2) compared to trans isomers .

- Kinetic Studies : Monitor reaction rates under varying temperatures. Higher activation energies in cis isomers correlate with distorted transition states due to pseudorotational barriers .

What contradictions exist in thermodynamic stability data for halogenated cyclopentanes, and how can they be resolved?

Methodological Answer:

- Data Discrepancies : Some studies report cis isomers as more stable due to dipole-dipole interactions, while others highlight steric strain as destabilizing. For example, cis-1-bromo-2-chlorocyclopentane (CAS 37722-39-7) shows conflicting stability rankings in gas vs. solution phases .

- Resolution Strategies :

- Solvent Effects : Compare ΔG° values in polar (e.g., DMSO) vs. nonpolar (e.g., cyclohexane) solvents to isolate steric vs. electronic contributions.

- High-Level Computations : Use CCSD(T)/CBS to refine enthalpy and entropy calculations, accounting for dispersion forces and solvent interactions .

How can mass spectral databases aid in identifying cis-1-bromo-2-fluorocyclopentane?

Methodological Answer:

- Fragmentation Patterns : Compare with EPA/NIH Mass Spectral Data (e.g., MW 182 for C₅H₈BrF). Key fragments include:

- Isomer Differentiation : Trans isomers exhibit distinct fragmentation due to lower steric hindrance, yielding higher relative abundance of m/z 85 vs. cis isomers .

What advanced techniques validate the stereoelectronic effects of halogen substituents in this compound?

Methodological Answer:

- Polarized Raman Spectroscopy : Measures bond polarization changes in C-Br and C-F bonds, revealing hyperconjugative interactions (e.g., σ→σ* or n→σ*) that differ in cis vs. trans configurations .

- X-ray Absorption Spectroscopy (XAS) : Probes halogen electronegativity effects on electron density distribution at the cyclopentane ring .

- Transient Absorption Spectroscopy : Tracks ultrafast dynamics of halogen substituents during photochemical reactions, identifying steric vs. electronic dominance .

How does the cis configuration influence nucleophilic substitution pathways compared to trans?

Methodological Answer:

- Mechanistic Studies :

- Isotopic Labeling : Use ¹⁸O or deuterated solvents to track solvolysis pathways, confirming steric vs. electronic effects .

What computational methods predict the environmental impact or degradation pathways of this compound?

Methodological Answer:

- QSPR Modeling : Correlate molecular descriptors (e.g., logP, polar surface area) with biodegradation rates using tools like EPI Suite .

- Ab Initio MD Simulations : Simulate hydrolysis pathways in aqueous environments, identifying intermediates (e.g., cyclopentanol derivatives) .

- Toxicity Profiling : Use OECD QSAR Toolbox to predict ecotoxicity based on halogen substituent electronegativity and persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.